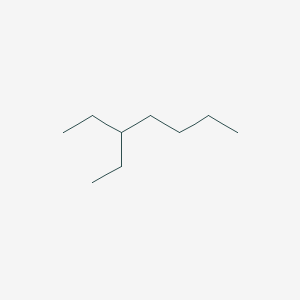
3-Octyne
Vue d'ensemble
Description
3-Octyne is an alkene with the molecular formula C8H14 . It is a series of compounds that contain a triple bond between two of the carbon atoms . The “yne” in octyne signifies that there is a triple bond within the molecule, between two carbon atoms .
Synthesis Analysis
The synthesis of 3-Octyne can be achieved by adding a bromoalkane into a mixture of sodium amide and an alkyne . A study also showed that 3-Octyne can be used in various industrial synthesis processes, where it acts as a starting material for producing more complex compounds .Molecular Structure Analysis
The structure of 3-Octyne, like other alkenes, is based on chains of carbon atoms. In 3-Octyne, there are eight carbon atoms in the chain . The 3-Octyne molecule contains a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond .Chemical Reactions Analysis
The primary chemical characteristic of 3-Octyne, and indeed all alkenes, is their reactivity. The triple bond makes 3-Octyne more reactive than similar compounds with single or double bonds. This characteristic is exploited in many chemical reactions, such as hydrogenation and halogenation .Physical And Chemical Properties Analysis
3-Octyne, like many other alkenes, is typically a colorless liquid at room temperature. The presence of the triple bond significantly impacts the physical properties of the compound, including its boiling point and density .Applications De Recherche Scientifique
Industrial Synthesis
3-Octyne can be used in various industrial synthesis processes, where it acts as a starting material for producing more complex compounds . Its unique structure and reactivity make it a valuable component in the creation of a variety of substances.
Pharmaceuticals
3-Octyne can also be used in the synthesis of certain pharmaceutical compounds . The unique structural properties of 3-Octyne, particularly the presence of the triple bond, can be utilized in the creation of various pharmaceutical products.
Polymer Production
The reactivity of 3-Octyne, especially its ability to undergo addition reactions, makes it valuable in polymer production . Polymers are large molecules made up of repeating subunits, and 3-Octyne can serve as one of these subunits.
Hydrogenation Reactions
When 3-Octyne reacts with hydrogen in the presence of a catalyst, it undergoes an addition reaction to form octane . This process, known as hydrogenation, is a common reaction in organic chemistry and has wide-ranging applications.
Halogenation Reactions
3-Octyne can also react with halogens such as chlorine or bromine . This addition of a halogen atom to the triple bond results in a dihalogenated product. These halogenated compounds have various uses in industries such as pharmaceuticals and agrochemicals.
Thermophysical Property Research
3-Octyne is used in thermophysical property research . The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 3-Octyne . These data are used in a variety of scientific and industrial applications.
Preparation of Monohalogen Substituted Alkenes
3-Octyne is used as a precursor for the preparation of monohalogen substituted alkenes . When treated with hydrogen halides, 3-Octyne can be converted into these compounds, which have various applications in chemical synthesis.
Preparation of Dihalogen Substituted Alkanes
Similarly, 3-Octyne can also be used for the preparation of dihalogen substituted alkanes . These compounds are important in a variety of fields, including pharmaceuticals and materials science.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Octyne is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond
Biochemical Pathways
They can react with proteins and nucleic acids, potentially disrupting their normal function and affecting the pathways in which they are involved .
Pharmacokinetics
Its metabolism would likely involve enzymatic reactions to convert it into more polar metabolites for excretion .
Result of Action
Its reactivity suggests that it could potentially alter the structure and function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Octyne are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, the reactivity of alkynes can be enhanced under acidic or basic conditions. Additionally, high temperatures can increase the rate of reaction .
Propriétés
IUPAC Name |
oct-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEISTCPVNLKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871238 | |
| Record name | 3-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octyne | |
CAS RN |
15232-76-5 | |
| Record name | 3-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15232-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Octyne?
A1: 3-Octyne is characterized by the following:
Q2: Has research explored the use of 3-Octyne in catalytic reactions?
A2: While the provided research snippets don't directly address the catalytic properties of 3-Octyne, it's important to note that alkynes, in general, can be involved in various catalytic reactions. Research in organometallic chemistry often explores the use of alkynes as substrates or ligands in transition metal-catalyzed reactions. Further investigation is needed to determine specific catalytic applications of 3-Octyne.
Q3: What analytical techniques are commonly employed to study 3-Octyne?
A: Analytical methods are crucial for characterizing and quantifying 3-Octyne. While the excerpts don't delve into specific analytical techniques for 3-Octyne, gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze alkynes, including compounds present in complex mixtures like bio-oil. [, ]
Q4: Have there been any studies on the environmental impact of 3-Octyne?
A4: The provided research snippets don't offer information on the environmental impact or degradation of 3-Octyne. Given the increasing focus on sustainability, investigating the ecotoxicological effects and exploring strategies to mitigate any negative impacts associated with 3-Octyne is essential for responsible development and application.
Q5: How has research on 3-Octyne and related compounds evolved historically?
A: The study of acetylenic compounds, including 3-Octyne, has a rich history in organic chemistry. Early research, like the investigation of Raman spectra in the 1940s, focused on understanding the fundamental properties of these molecules. [] As the field progressed, research explored the synthesis, reactivity, and potential applications of acetylenic compounds. Today, researchers continue to investigate these compounds in various contexts, including material science, catalysis, and medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






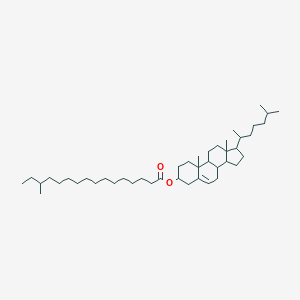
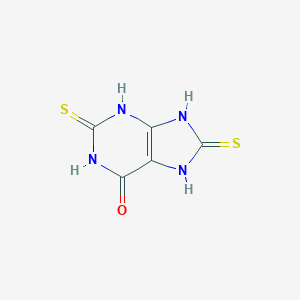


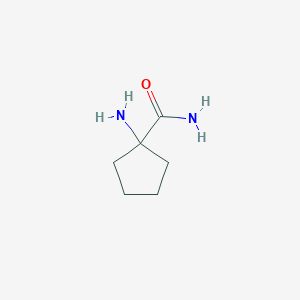
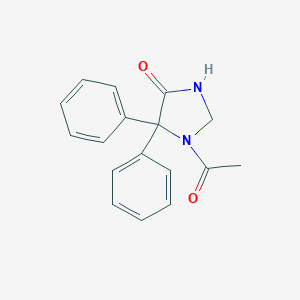

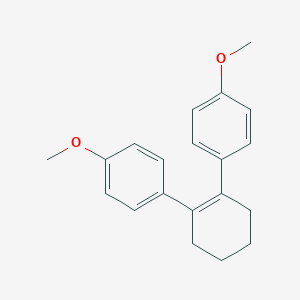
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

